![molecular formula C18H22ClN11O3 B138790 5-(N-2'-(4''-Azidosalicylamidino)ethyl-N'-isopropyl)amiloride CAS No. 144176-47-6](/img/structure/B138790.png)
5-(N-2'-(4''-Azidosalicylamidino)ethyl-N'-isopropyl)amiloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(N-2'-(4''-Azidosalicylamidino)ethyl-N'-isopropyl)amiloride is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of amiloride, a drug commonly used to treat hypertension and heart failure. However, this compound has unique properties that make it a valuable tool for studying various biochemical and physiological processes.
Wirkmechanismus
The mechanism of action of 5-(N-2'-(4''-Azidosalicylamidino)ethyl-N'-isopropyl)amiloride involves the inhibition of Na+/H+ exchangers. This inhibition leads to the accumulation of intracellular H+, which in turn activates various signaling pathways and cellular responses.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse. This compound has been shown to affect various cellular processes, including cell proliferation, apoptosis, and migration. It has also been shown to modulate the activity of ion channels and transporters, which are critical for the regulation of various physiological processes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 5-(N-2'-(4''-Azidosalicylamidino)ethyl-N'-isopropyl)amiloride is its specificity for Na+/H+ exchangers. This specificity allows for the selective inhibition of these transporters, which is critical for studying their role in various cellular processes. However, one of the limitations of this compound is its potential toxicity at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 5-(N-2'-(4''-Azidosalicylamidino)ethyl-N'-isopropyl)amiloride. One potential direction is the development of more specific inhibitors of Na+/H+ exchangers, which could allow for more precise manipulation of these transporters. Another potential direction is the study of the role of Na+/H+ exchangers in various disease processes, such as cancer and cardiovascular disease. Finally, the development of new methods for the synthesis of this compound could facilitate its use in a wider range of experiments.
Synthesemethoden
The synthesis of 5-(N-2'-(4''-Azidosalicylamidino)ethyl-N'-isopropyl)amiloride involves several steps. The first step is the synthesis of 4''-azidosalicylamide, which is then reacted with N-(3-chloropropyl)-N-isopropylamine to form N-2'-(4''-azidosalicylamidino)ethyl-N'-isopropylamine. This intermediate is then reacted with amiloride to form the final product, this compound.
Wissenschaftliche Forschungsanwendungen
5-(N-2'-(4''-Azidosalicylamidino)ethyl-N'-isopropyl)amiloride has been used in various scientific research applications. One of the most common uses of this compound is in the study of ion channels, which are critical for the regulation of various physiological processes. This compound has also been used to study the role of Na+/H+ exchangers in various cellular processes.
Eigenschaften
CAS-Nummer |
144176-47-6 |
---|---|
Molekularformel |
C18H22ClN11O3 |
Molekulargewicht |
475.9 g/mol |
IUPAC-Name |
3-amino-5-[2-[(4-azido-2-hydroxybenzoyl)amino]ethyl-propan-2-ylamino]-6-chloro-N-(diaminomethylidene)pyrazine-2-carboxamide |
InChI |
InChI=1S/C18H22ClN11O3/c1-8(2)30(15-13(19)25-12(14(20)26-15)17(33)27-18(21)22)6-5-24-16(32)10-4-3-9(28-29-23)7-11(10)31/h3-4,7-8,31H,5-6H2,1-2H3,(H2,20,26)(H,24,32)(H4,21,22,27,33) |
InChI-Schlüssel |
VCPUVJLZTHDWOC-UHFFFAOYSA-N |
SMILES |
CC(C)N(CCNC(=O)C1=C(C=C(C=C1)N=[N+]=[N-])O)C2=NC(=C(N=C2Cl)C(=O)N=C(N)N)N |
Kanonische SMILES |
CC(C)N(CCNC(=O)C1=C(C=C(C=C1)N=[N+]=[N-])O)C2=NC(=C(N=C2Cl)C(=O)N=C(N)N)N |
Andere CAS-Nummern |
144176-47-6 |
Synonyme |
5-(N-2'-(4''-azidosalicylamidino)ethyl-N'-isopropyl)amiloride ASA-EIA |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.